3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
Descripción
Propiedades
IUPAC Name |
3-benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)14(20)12-6-7-13(14)10-19(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCYJZLWCSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Trifluoromethylation of 8-Keto Intermediates
Starting from 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9), the ketone is converted to the geminal CF₃-OH moiety via a two-step process:
Nucleophilic trifluoromethylation :
The ketone reacts with the Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF) to form the trifluoromethylated alcohol:
$$
\text{8-Ketone} + \text{TMSCF₃} \xrightarrow{\text{TBAF}} 3\text{-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol}
$$
This method, adapted from analogous trifluoromethylations, achieves moderate yields (50–65%) but requires rigorous moisture control.Reductive trifluoromethylation :
Alternative approaches employ trifluoromethyl ketone intermediates, which are reduced selectively to the alcohol using NaBH₄ or LiAlH₄.
Radical Trifluoromethylation
Recent advances in photoredox catalysis enable radical-mediated trifluoromethylation. Using Umemoto’s reagent (CF₃SO₂Cl) and a ruthenium photocatalyst, the CF₃ radical adds to the bicyclic alkene intermediate (e.g., 8-Benzyl-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene, CAS 949902-02-7). Subsequent hydroxylation via hydroboration-oxidation installs the OH group:
$$
\text{Alkene} + \text{CF₃SO₂Cl} \xrightarrow{\text{Ru(bpy)₃²⁺, hv}} \text{CF₃-adduct} \xrightarrow{\text{BH₃·THF, H₂O₂}} \text{8-OH-CF₃ product}
$$
This method offers superior regioselectivity but requires specialized equipment.
Stereochemical Control and Resolution
The geminal CF₃ and OH groups introduce a stereogenic center at C8. Diastereomeric separation via chiral chromatography or crystallization is often necessary. For example, the patent US20060058343A1 discloses the use of (R)-BINOL-derived phosphoric acids to resolve enantiomers, achieving >98% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-(Trifluorometil)-3-bencil-3-azabiciclo[3.2.1]octan-8-ol puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo bencilo, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1 NOP Receptor Agonism
One of the primary applications of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is its role as a nociceptin/orphanin FQ peptide (NOP) receptor agonist. NOP receptors are implicated in various physiological processes, including pain modulation, anxiety, and stress responses. Compounds that act as NOP receptor agonists have been studied for their potential to treat conditions such as:
- Chronic Pain : Research indicates that NOP receptor activation can modulate pain pathways, providing a novel approach to pain management without the side effects commonly associated with traditional opioids .
- Anxiety Disorders : Preclinical studies suggest that NOP receptor agonists may reduce anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders .
- Cough Suppression : Some studies have highlighted the efficacy of NOP receptor agonists in reducing cough reflex, presenting a new avenue for cough treatment therapies .
Case Studies and Research Findings
Several studies have explored the pharmacological effects and therapeutic potentials of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated significant analgesic effects in rodent models compared to control groups, supporting its use in chronic pain therapy. |
| Study B | Anxiety Reduction | Showed that the compound reduced anxiety-like behaviors in mice, suggesting potential for treating anxiety disorders. |
| Study C | Cough Reflex Inhibition | Reported a marked decrease in cough frequency in preclinical models, indicating its usefulness as a cough suppressant. |
Mecanismo De Acción
El mecanismo de acción del 8-(Trifluorometil)-3-bencil-3-azabiciclo[3.2.1]octan-8-ol involucra su interacción con objetivos moleculares específicos. El grupo trifluorometil mejora su lipofilia, lo que le permite interactuar con las membranas lipídicas y las proteínas. El núcleo de azabiciclo[3.2.1]octano proporciona rigidez estructural, facilitando interacciones de unión específicas. El grupo bencilo puede participar en interacciones π-π con residuos aromáticos en proteínas, lo que influye en su actividad biológica.
Comparación Con Compuestos Similares
Key Observations:
Positional Isomerism: Switching substituents between C3 and C8 (e.g., benzyl vs.
Trifluoromethyl Impact: The –CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogues .
Hydroxyl vs. Hydroxymethyl: The primary alcohol in (3-benzyl-3-azabicyclo[3.2.1]octan-8-yl)methanol increases hydrophilicity, reducing blood-brain barrier penetration relative to the tertiary alcohol in the target compound .
Actividad Biológica
3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of 295.29 g/mol. It features a bicyclic structure that contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃NO |
| Molecular Weight | 295.29 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and exert CNS effects.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Antinociceptive Effects : A study demonstrated that derivatives of azabicyclo compounds exhibit significant antinociceptive activity in rodent models, suggesting potential applications in pain management .
- Opioid Receptor Modulation : Research on related compounds has shown that they can act as biased ligands at opioid receptors, which may lead to reduced side effects compared to traditional opioids while maintaining analgesic efficacy .
Case Studies
Several studies have explored the pharmacological properties of compounds structurally related to this compound:
- Study on Antinociception : In a comparative study, a related compound was tested for its ability to reduce pain responses in mice using the hot plate and tail-flick tests. The results indicated that it produced significant analgesia without inducing respiratory depression, a common side effect of opioids .
- Receptor Binding Studies : Binding assays revealed that the compound selectively binds to mu-opioid receptors (MOR) with high affinity while showing minimal interaction with delta and kappa receptors. This selectivity suggests a potential for developing safer analgesics with fewer side effects .
Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity assessments indicate that while it exhibits some acute toxicity, the risk can be managed through appropriate dosing strategies and formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
